sodium;perchlorate;hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

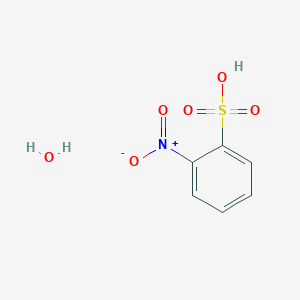

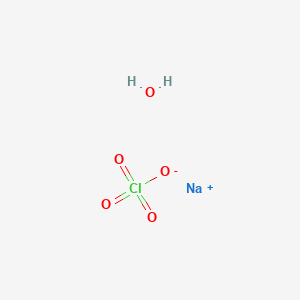

Sodium perchlorate hydrate: is an inorganic compound with the chemical formula NaClO₄·H₂O . It consists of sodium cations (Na⁺) and perchlorate anions (ClO₄⁻) and is typically encountered as a white crystalline, hygroscopic solid. This compound is highly soluble in water and ethanol and is known for being the most water-soluble of the common perchlorate salts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium perchlorate hydrate can be synthesized by the anodic oxidation of sodium chlorate (NaClO₃) at an inert electrode, such as platinum. The reaction can occur in both acidic and alkaline mediums:

Acidic Medium: Na⁺ClO₃⁻ + H₂O → Na⁺ClO₄⁻ + 2H⁺ + 2e⁻

Alkaline Medium: Na⁺ClO₃⁻ + 2OH⁻ → Na⁺ClO₄⁻ + H₂O + 2e⁻.

Industrial Production Methods: Large-scale production of sodium perchlorate hydrate involves the direct oxidation of sodium chloride (NaCl) using a graphite substrate lead dioxide anode. This method is efficient for producing sodium perchlorate in a single step .

Análisis De Reacciones Químicas

Types of Reactions: Sodium perchlorate hydrate primarily undergoes oxidation reactions due to its strong oxidizing properties. It can also participate in double displacement (metathesis) reactions.

Common Reagents and Conditions:

Oxidation: Sodium perchlorate hydrate can oxidize various organic and inorganic compounds.

Double Displacement: Sodium perchlorate hydrate reacts with sodium hydroxide (NaOH) and perchloric acid (HClO₄) to form sodium perchlorate (NaClO₄) and water (H₂O).

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: Sodium perchlorate hydrate is used as a supporting electrolyte in the preparation of polypyrrole films and as an oxidizing agent to remove color from textile wastewater .

Biology: In molecular biology, sodium perchlorate hydrate is utilized as a chaotropic agent in standard DNA extraction and hybridization reactions. It is also used as a deproteinization agent during nucleic acid synthesis .

Medicine: Sodium perchlorate hydrate has applications in medicine, particularly in the denaturation of proteins and in standard DNA extraction and hybridization reactions .

Industry: In the industrial sector, sodium perchlorate hydrate is used in the production of ammonium perchlorate and potassium perchlorate, which are of interest in rocketry and pyrotechnics .

Mecanismo De Acción

Sodium perchlorate hydrate exerts its effects primarily through its strong oxidizing properties. It can promote hydrogen generation from the reaction of tin with lactic acid by preventing the surface passivation of tin . Additionally, it is used to denature proteins and facilitate DNA extraction by disrupting hydrogen bonds and other non-covalent interactions .

Comparación Con Compuestos Similares

- Sodium chloride (NaCl)

- Sodium hypochlorite (NaClO)

- Sodium chlorite (NaClO₂)

- Sodium chlorate (NaClO₃)

- Lithium perchlorate (LiClO₄)

- Potassium perchlorate (KClO₄)

- Rubidium perchlorate (RbClO₄)

- Caesium perchlorate (CsClO₄)

- Ammonium perchlorate (NH₄ClO₄)

Uniqueness: Sodium perchlorate hydrate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts. This property, along with its strong oxidizing capabilities, distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

sodium;perchlorate;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Na.H2O/c2-1(3,4)5;;/h(H,2,3,4,5);;1H2/q;+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGNPUSUVRTQGW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH2NaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7949543.png)

![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)